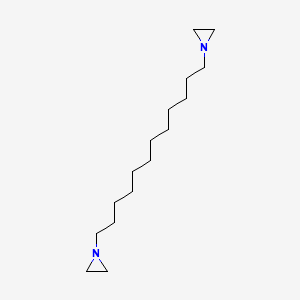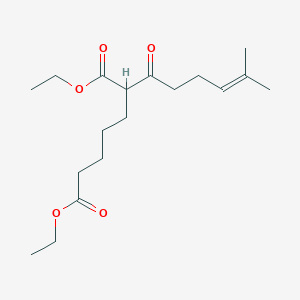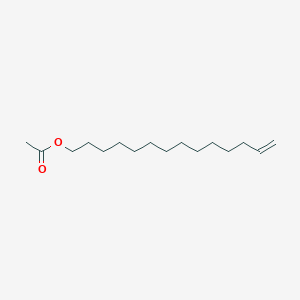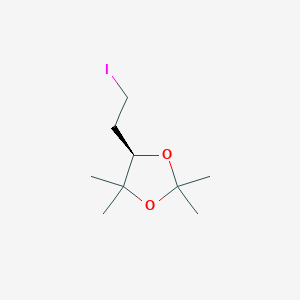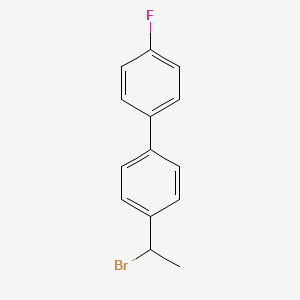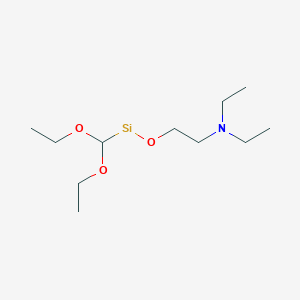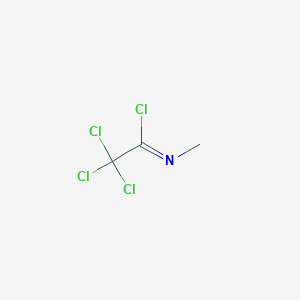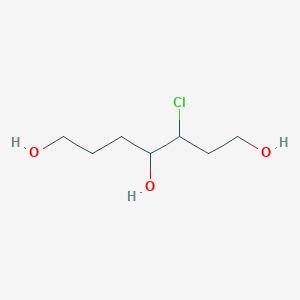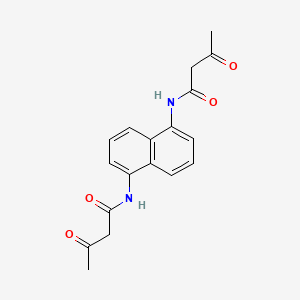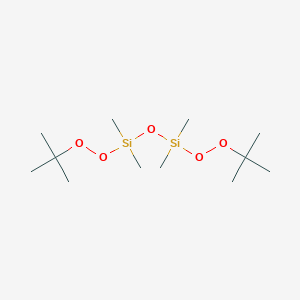
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane is an organic peroxide compound known for its applications in polymer chemistry and material science. This compound is characterized by its peroxide functional groups, which make it a valuable initiator in various chemical reactions, particularly in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with 1,1,3,3-tetramethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of radicals.
Decomposition: Under certain conditions, the compound can decompose, releasing oxygen and forming tert-butyl alcohol and other by-products.
Polymerization Initiation: It acts as an initiator in free radical polymerization processes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents. Conditions typically involve elevated temperatures.
Decomposition: This can occur under thermal or catalytic conditions.
Polymerization: The compound is used in the presence of monomers such as styrene or polyethylene, often under controlled temperature conditions.
Major Products Formed
Oxidation: Radicals and oxidized products.
Decomposition: Tert-butyl alcohol and other by-products.
Polymerization: Polymers such as polystyrene or polyethylene.
Scientific Research Applications
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Explored for its potential in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of plastics, rubbers, and other materials requiring polymerization.
Mechanism of Action
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane involves the generation of free radicals through the decomposition of its peroxide groups. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds in monomers, which are susceptible to radical attack.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane is unique due to its silicon-containing structure, which imparts distinct properties such as thermal stability and reactivity. This makes it particularly valuable in applications requiring high-temperature conditions and specific reactivity profiles.
Properties
CAS No. |
54710-58-6 |
|---|---|
Molecular Formula |
C12H30O5Si2 |
Molecular Weight |
310.53 g/mol |
IUPAC Name |
tert-butylperoxy-[tert-butylperoxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-11(2,3)13-15-18(7,8)17-19(9,10)16-14-12(4,5)6/h1-10H3 |
InChI Key |
GRDDHMTZQIIJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Si](C)(C)O[Si](C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


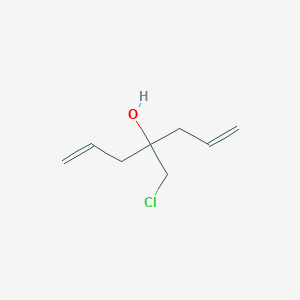
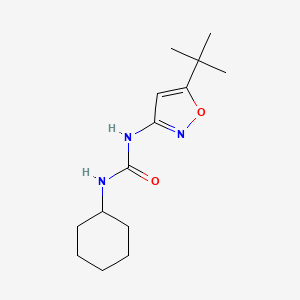
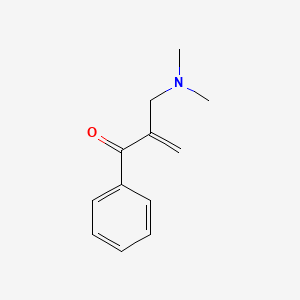
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
